molecular formula C12H27N9O2 B3344247 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 63277-12-3

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No. B3344247
CAS RN: 63277-12-3
M. Wt: 329.40 g/mol
InChI Key: KQFIWXHYCHBRJW-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide, commonly known as L-ornithine decarboxylase inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

L-ornithine decarboxylase inhibitor inhibits the activity of ornithine decarboxylase, which is responsible for the conversion of ornithine to putrescine, a polyamine precursor. The inhibition of this enzyme leads to the depletion of polyamines, which are essential for cell growth and proliferation. The depletion of polyamines results in the suppression of cell growth and proliferation, making L-ornithine decarboxylase inhibitor a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
L-ornithine decarboxylase inhibitor has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress parasitic infections. Additionally, L-ornithine decarboxylase inhibitor has been shown to reduce the levels of polyamines in cells, leading to the suppression of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

L-ornithine decarboxylase inhibitor has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be improved through recrystallization. Additionally, L-ornithine decarboxylase inhibitor has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. The compound has a relatively short half-life, making it difficult to maintain its concentration in cell culture. Additionally, the cytotoxicity of L-ornithine decarboxylase inhibitor may limit its use in some experiments.

Future Directions

There are several future directions for the use of L-ornithine decarboxylase inhibitor. One potential application is in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for various types of cancer. Additionally, L-ornithine decarboxylase inhibitor may have potential applications in the treatment of parasitic infections and inflammation. Further research is needed to explore the full potential of L-ornithine decarboxylase inhibitor in these areas. Additionally, the development of more potent and selective inhibitors of ornithine decarboxylase may lead to the development of more effective therapeutic agents.

Scientific Research Applications

L-ornithine decarboxylase inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and inflammation. The compound is known to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with various diseases. Therefore, the inhibition of ornithine decarboxylase by L-ornithine decarboxylase inhibitor can potentially lead to the suppression of cell growth and proliferation, making it a promising therapeutic agent.

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N9O2/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIWXHYCHBRJW-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70795870
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70795870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63277-12-3
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70795870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
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N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
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N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
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N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Reactant of Route 5
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Reactant of Route 6
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N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide

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